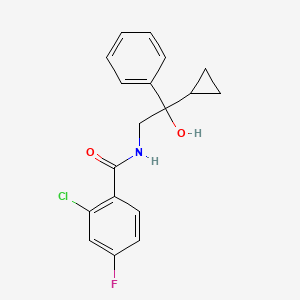![molecular formula C9H10ClF5N2O B2774164 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856020-91-1](/img/structure/B2774164.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, difluoroethoxy, and trifluoropropyl groups
Vorbereitungsmethoden
The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the difluoroethoxy group: This step may involve the reaction of the pyrazole intermediate with a difluoroethoxy-containing reagent under appropriate conditions.
Addition of the trifluoropropyl group: This can be accomplished through a nucleophilic substitution reaction using a trifluoropropyl halide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole include other pyrazole derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example:
This compound: Unique due to its specific combination of chloro, difluoroethoxy, and trifluoropropyl groups.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions.
1-phenyl-3-methyl-1H-pyrazole: Known for its potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF5N2O/c10-6-3-17(2-1-9(13,14)15)16-7(6)4-18-5-8(11)12/h3,8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQDNXSTHJYAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2774081.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2774085.png)
![(2E)-2-[(E)-benzoyl]-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)

![2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2774093.png)

![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)


![7-chloro-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2774100.png)


